(2S)-2-(溴甲基)噁唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

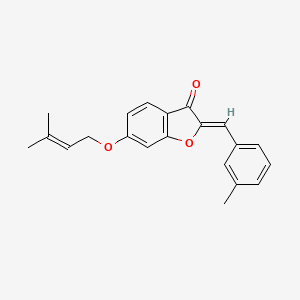

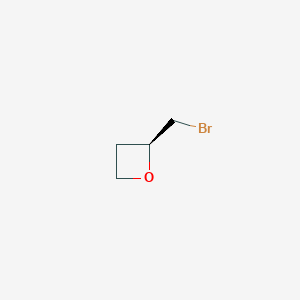

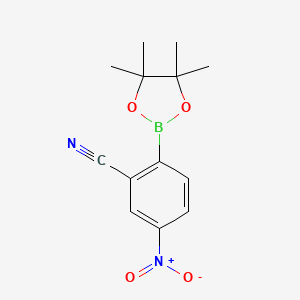

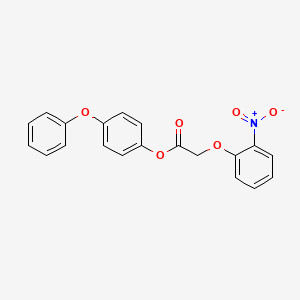

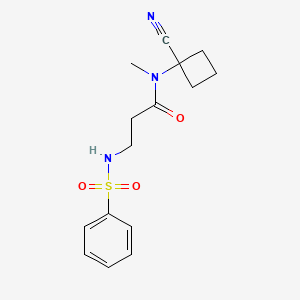

(2S)-2-(bromomethyl)oxetane is a chemical compound of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a four-membered oxetane ring and a bromomethyl group, makes it a valuable intermediate for synthesizing more complex molecules.

Synthesis Analysis

The synthesis of (2S)-2-(bromomethyl)oxetane involves several key steps, including the formation of the oxetane ring and the introduction of the bromomethyl group. Notably, methods like 4-endo-trig cyclization processes using bis(collidine)bromine(I) hexafluorophosphate have been explored for the preparation of oxetanes, demonstrating the synthetic versatility of this compound (Homsi & Rousseau, 1999).

Molecular Structure Analysis

The molecular structure of (2S)-2-(bromomethyl)oxetane has been a subject of study to understand its reactivity and potential applications. Computational chemistry has been used to assess the total ring strain energy, which is crucial for its reactivity and the formation of derivatives (Rosenberg et al., 2014).

Chemical Reactions and Properties

(2S)-2-(bromomethyl)oxetane undergoes various chemical reactions, including bromination and rearrangement, as demonstrated in studies involving polycyclic oxetanes. These reactions are influenced by the oxetane's structure and the presence of the bromomethyl group, leading to the formation of interesting compounds like 2,4-dibromotwistane (Rosenberg et al., 2014).

科学研究应用

结构和合成见解

Oxetanes,包括类似(2S)-2-(bromomethyl)oxetane的衍生物,在药物发现中发挥着重要作用,特别是在修改诸如水溶性、亲脂性、代谢稳定性和构象偏好等性质方面。用oxetane替代常用的官能团可以显著增加水溶性并降低代谢降解速率。Oxetanes还有助于脂肪链的构象变化,并与药物发现中常用的片段(如吗啉)具有类似之处。Oxetanes的丰富化学性质为化学和药物发现提供了各种新应用(Wuitschik et al., 2010)。

蛋白质修饰

Oxetanes在药物化学中用于调节小分子的性质。已经开发了一种通过半胱氨酸的化学选择性烷基化将oxetanes引入蛋白质的方法。这种方法适用于各种蛋白质,展示了广泛的底物范围和改进性能的新药候选物的潜力(Boutureira et al., 2017)。

聚合物合成中的应用

像(2S)-2-(bromomethyl)oxetane衍生物这样的C(3)-取代的oxetanes在聚合物合成中被广泛使用。它们有助于在聚合过程中产生带有侧链取代基的聚醚甘醇,并存在于各种具有药用重要性的天然产物中。它们的结合通常涉及与其他化合物的偶联反应,对于选择性和高产率过程至关重要(Bellinghiere et al., 2015)。

高能量oxetanes的合成

(2S)-2-(bromomethyl)oxetane作为合成高能量oxetanes的前体。最近的工作集中在合成具有高爆速和压力、热稳定性和不敏感性等性质的高能量oxetanes。这些物质在炸药和推进剂中具有潜在应用(Born et al., 2022)。

基于片段的药物发现

在药物发现中,2-磺酰氧杂环丙烷,可能来源于(2S)-2-(bromomethyl)oxetane,已经制备为具有适合片段的理想性质的非平面结构。它们的制备涉及分子内C-C键形成以及在oxetane和芳香环上的进一步官能团化(Morgan et al., 2014)。

安全和危害

属性

IUPAC Name |

(2S)-2-(bromomethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXAGUVERXNCSZ-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(bromomethyl)oxetane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)